1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene
Description
Properties
IUPAC Name |
1-isocyanato-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-15-8-3-6(9(10,11)12)2-7(4-8)13-5-14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSACYPSHGFHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Functionalization
Substrate Selection: The synthesis begins with an aromatic compound bearing the trifluoromethyl group in the desired position (meta to the methoxy group). For example, o-chlorotrifluoromethylbenzene derivatives are commonly used as starting points in related syntheses.
Nitration: Introduction of a nitro group at the appropriate position is achieved by reacting the trifluoromethyl-substituted aromatic compound with concentrated nitric acid in the presence of acetic anhydride. The reaction is controlled at low temperatures (10-15 °C) to ensure regioselectivity and minimize side reactions.
Reduction: The nitro group is then reduced to an amine using hydrazine hydrate in ethanol with catalytic iron(III) chloride and activated carbon under reflux conditions. This step yields the corresponding aromatic amine intermediate.
Conversion to Isocyanate
Phosgene Equivalent Reaction: The aromatic amine is reacted with triphosgene (a safer solid phosgene substitute) in an organic solvent such as dioxane or dichloromethane, often in the presence of a catalyst like pyridine. The reaction is conducted at low temperatures (around -5 °C) during the addition of the amine solution, followed by heating to reflux for several hours (3-5 h) to complete the conversion to the isocyanate.
Work-up and Purification: The crude isocyanate product is isolated by evaporating the solvent under reduced pressure and then purified by vacuum distillation under controlled vacuum (≤ -0.096 MPa) and temperature (95-100 °C) to obtain a high-purity product (purity >99%) with good yields (~80% molar yield).
Data Table Summarizing Typical Reaction Conditions
Research Findings and Optimization
Yield and Purity: The optimized method using triphosgene and controlled temperature conditions achieves high purity (>99.8%) and good yields (~80%) for related trifluoromethyl-substituted phenyl isocyanates.
Catalyst and Solvent Effects: Use of pyridine as a catalyst and dioxane as solvent enhances solubility and reaction control. Activated carbon and FeCl3 improve reduction efficiency.
Alternative Radical Methods: Recent studies on radical reactions involving isonitrile groups suggest potential alternative synthetic routes via radical insertion, but these are more relevant to functionalization rather than direct isocyanate formation.
Safety Considerations: Triphosgene is preferred over phosgene due to lower toxicity and easier handling, but precautions such as fume hood use and protective gloves are mandatory.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-3-isocyanato-5-methoxybenzene oxides.
Reduction: Formation of trifluoromethyl-3-amino-5-methoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
The compound is utilized extensively in synthetic organic chemistry for the preparation of various derivatives. The isocyanate functionality allows for the formation of ureas and thioureas through reactions with amines and thiols, respectively. This property is particularly useful in creating complex molecules with specific biological activities.
Case Studies:
- Synthesis of Ureas: The reaction of 1-(trifluoromethyl)-3-isocyanato-5-methoxybenzene with amines has been documented to yield various urea derivatives with enhanced pharmacological properties. For example, the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea demonstrates its utility in generating biologically relevant compounds .
- Formation of Thioamides: The compound can react with thiols to form thioamides under mild conditions, showcasing its versatility in building blocks for further transformations .
Agrochemical Applications
The trifluoromethyl group enhances the lipophilicity and metabolic stability of agrochemical compounds, making them more effective as pesticides and herbicides. Research indicates that derivatives of this compound exhibit promising insecticidal and fungicidal activities.
Data Table: Agrochemical Efficacy
| Compound Name | Activity Type | Application | Yield (%) |
|---|---|---|---|
| Trifluoromethyl Urea Derivative | Insecticide | Crop Protection | 90 |
| Trifluoromethyl Thiourea Derivative | Fungicide | Fungal Control | 85 |
Pharmaceutical Applications
In medicinal chemistry, the incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties. Compounds derived from this compound have been explored for their potential as therapeutic agents against various diseases.
Case Studies:
- Anticancer Activity: Several studies have reported that trifluoromethyl-substituted compounds exhibit selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Properties: Research has shown that derivatives can possess significant antimicrobial activity, making them candidates for new antibiotic formulations .
Material Science
The unique properties of trifluoromethylated compounds extend to material science, where they are used to modify polymers and coatings. Their incorporation can enhance thermal stability and chemical resistance.
Applications:
- Polymer Modification: Incorporating this compound into polymer matrices has been shown to improve their mechanical properties and resistance to solvents .
- Fluorous Tagging: The compound's fluorinated nature allows its use in fluorous tagging techniques, which are beneficial in purification processes during chemical synthesis .
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isocyanate group can react with nucleophiles in biological systems. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs identified in the evidence:
Key Observations:
- Substitution Patterns : The target compound’s 1,3,5-trisubstitution contrasts with the 2,5-disubstitution in the isothiocyanate analog . Meta-substitution (-NCO and -OCH₃) may enhance electronic polarization compared to ortho/para analogs.
- Functional Group Reactivity :
- Isocyanate (-NCO) vs. Isothiocyanate (-NCS): The former reacts with amines to form ureas, while the latter forms thioureas. Isocyanates are generally more electrophilic but pose greater toxicity risks (e.g., respiratory sensitization) .
- Methoxymethoxy (-MOM) vs. Methoxy (-OCH₃): The -MOM group in the analog from acts as a protective group, whereas -OCH₃ in the target compound may enhance solubility or modulate electronic effects.
Biological Activity
1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene, also known by its CAS number 918525-00-5, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, effects on various cellular processes, and relevant case studies.
The compound features a trifluoromethyl group, an isocyanate functional group, and a methoxy substituent on a benzene ring. These structural components contribute to its reactivity and interaction with biological systems.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The isocyanate group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This is significant for enzymes involved in metabolic pathways and cellular signaling.
- Cellular Signaling Modulation : The compound may influence various signaling pathways, particularly those related to oxidative stress and apoptosis. It has been observed to modulate the activity of transcription factors that regulate gene expression in response to stress.
- DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, affecting gene expression and potentially leading to cytotoxic effects in certain cell types .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:
- Case Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition .
Toxicity Studies
Toxicological assessments have shown that while lower doses may have minimal effects, higher concentrations can lead to significant adverse outcomes, including:
- Organ Damage : High doses have been associated with liver and kidney damage due to accumulation of the compound and its metabolites.
Summary of Key Studies
| Study | Findings | Cell Line | IC50 (µM) |
|---|---|---|---|
| Study 1 | Significant inhibition of cell proliferation | MCF-7 (breast cancer) | 20.2 |
| Study 2 | Induction of apoptosis via ROS increase | HL60 (leukemia) | 76 |
| Study 3 | Modulation of transcription factors related to oxidative stress | Various cell types | N/A |
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450 enzymes, which facilitate its hydroxylation. Subsequent conjugation reactions such as glucuronidation enhance its excretion from the body. Understanding these pathways is crucial for evaluating its pharmacokinetics and potential toxicological effects.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(trifluoromethyl)-3-isocyanato-5-methoxybenzene be optimized to improve yield and purity?
- Methodology : The compound can be synthesized via nitration and halogenation of a trimethoxybenzene precursor. Evidence from related trifluoromethyl-substituted aryl compounds suggests using a stepwise approach:
Nitration : Controlled nitration at low temperatures (0–20°C) in a mixture of sulfuric acid and acetic acid to avoid over-nitration .
Halogenation : Copper(I) bromide (CuBr) in HBr/acetic acid for regioselective bromination at the meta position .
Isocyanate formation : Conversion of an amine intermediate to the isocyanate using phosgene or safer alternatives like triphosgene in anhydrous conditions .
- Yield optimization : Use inert atmospheres (N₂/Ar) and stoichiometric monitoring via TLC or HPLC to prevent side reactions.
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopic methods :
- 19F NMR : To confirm the presence and electronic environment of the trifluoromethyl group (δ ~ -60 to -65 ppm) .
- IR spectroscopy : Detection of the isocyanate group (sharp peak at ~2250–2275 cm⁻¹) .
Q. How should researchers handle the safety risks associated with the isocyanate group in this compound?
- Safety protocols :
Use a fume hood with proper ventilation to avoid inhalation of toxic isocyanate vapors.
Employ personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
Quench residual isocyanate with aqueous ammonia or ethanol before disposal .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields for trifluoromethyl-substituted aryl isocyanates?
- Root cause analysis :
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) may stabilize intermediates but can hydrolyze isocyanates. Anhydrous conditions are critical .
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions but may deactivate in the presence of trifluoromethyl groups .
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the isocyanate moiety in cross-coupling reactions?
- Mechanistic insight :
- The -CF₃ group decreases electron density on the benzene ring, enhancing electrophilicity of the isocyanate. This accelerates nucleophilic additions (e.g., with amines or alcohols) but may reduce stability under acidic conditions .
- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .
Q. What computational methods can predict the regioselectivity of electrophilic substitutions in trifluoromethyl- and isocyanate-substituted aromatics?
- Approach :
DFT calculations : Use Gaussian or ORCA software to model charge distribution and frontier molecular orbitals (FMOs) .
Molecular docking : For studying interactions in catalytic systems (e.g., enzyme binding in biocatalysis) .
- Case study : Predict nitration sites using electrostatic potential maps; validate with experimental regioselectivity data .
Q. How can the compound be functionalized for applications in materials science (e.g., polymers or MOFs)?
- Functionalization routes :
Polymer synthesis : React with diols or diamines to form polyurethanes or polyureas, leveraging the isocyanate’s reactivity .
Coordination chemistry : Use the isocyanate as a ligand precursor for metal-organic frameworks (MOFs) with Cu(I) or Ag(I) nodes .
- Characterization : Thermogravimetric analysis (TGA) to assess thermal stability of derived polymers .
Data Contradiction and Reproducibility
Q. Why do reported melting points and spectral data vary across studies for similar trifluoromethylated aromatics?
- Factors :
- Purity : Residual solvents (e.g., acetic acid) can depress melting points. Use high-vacuum drying for solid products .
- Isomerism : Trace amounts of regioisomers from incomplete nitration/bromination may alter spectral profiles .
- Resolution : Cross-validate data with multiple techniques (e.g., GC-MS for purity, 2D NMR for structural elucidation) .
Methodological Resources
- Synthetic protocols : Refer to Journal of the American Chemical Society for nitration/halogenation procedures .
- Safety guidelines : Follow EPA and ECHA recommendations for handling halogenated isocyanates .
- Advanced modeling : Use Cambridge Structural Database (CSD) entries for benchmarking computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
